molecular formula C11H13N3 B1420353 N-ethyl-4-methylphthalazin-1-amine CAS No. 1153149-63-3

N-ethyl-4-methylphthalazin-1-amine

Cat. No.: B1420353
CAS No.: 1153149-63-3
M. Wt: 187.24 g/mol
InChI Key: LJPOAWCOWJDEGW-UHFFFAOYSA-N
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Description

N-ethyl-4-methylphthalazin-1-amine is a chemical compound with the molecular formula C11H13N3 It is a derivative of phthalazine, a bicyclic heterocycle containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylphthalazin-1-amine typically involves the reaction of 4-methylphthalazin-1-amine with ethylating agents under controlled conditions. One common method is the alkylation of 4-methylphthalazin-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylphthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

N-ethyl-4-methylphthalazin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-ethyl-4-methylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-4-methylphthalazin-1-amine can be compared with other phthalazine derivatives, such as:

    4-methylphthalazin-1-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethylphthalazin-1-amine: Lacks the methyl group, which can influence its chemical properties and applications.

    Phthalazine: The parent compound, which serves as a basis for synthesizing various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-ethyl-4-methylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-3-12-11-10-7-5-4-6-9(10)8(2)13-14-11/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPOAWCOWJDEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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